molecular formula C16H24N6O B12245574 N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide

N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide

Cat. No.: B12245574
M. Wt: 316.40 g/mol
InChI Key: XCDCZRXHXOAFPM-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide typically involves multi-step organic reactions. The starting materials may include pyrazolopyrazine derivatives, piperazine, and isopropylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrazine derivatives and piperazine-containing molecules. Examples may include:

  • Pyrazolopyrazine-1-carboxamide
  • 4-(pyrazolo[1,5-a]pyrazin-4-yl)piperazine-1-carboxamide

Uniqueness

N-(propan-2-yl)-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)propanamide is unique due to its specific structural features, such as the isopropyl group and the combination of pyrazolopyrazine and piperazine moieties. These features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-propan-2-yl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H24N6O/c1-12(2)19-16(23)13(3)20-8-10-21(11-9-20)15-14-4-5-18-22(14)7-6-17-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,23)

InChI Key

XCDCZRXHXOAFPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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